Potassium 1-(beta-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate
Description
Structure
2D Structure
Properties
CAS No. |
3952-98-5 |
|---|---|
Molecular Formula |
C10H16KNO9S2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
potassium [(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate |
InChI |
InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1/b11-6-;/t5-,7-,8+,9-,10+;/m1./s1 |
InChI Key |
QKFAFSGJTMHRRY-FVDOMRANSA-M |
Isomeric SMILES |
C=CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
melting_point |
125 - 127 °C |
Other CAS No. |
3952-98-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
534-69-0 (Parent) 64550-88-5 (monohydrate salt/solvate) |
Synonyms |
myronate sinigrin sinigrin, monopotassium salt |
Origin of Product |
United States |
Occurrence and Distribution of Sinigrin in Botanical Sources
Prevalence in Brassicaceae Species and Genera
The Brassicaceae family, which includes economically important crops like cabbage, broccoli, Brussels sprouts, and various mustards, is a primary source of sinigrin. wikipedia.orgnih.govresearchgate.net While found in many members of this family, the concentration of sinigrin can differ significantly between species and even among cultivars of the same species. researchgate.net
Major Accumulators: Brassica nigra, Brassica juncea
Brassica nigra (black mustard) and Brassica juncea (Indian mustard) are particularly recognized for their high sinigrin content. wikipedia.orgnih.gov Historically, sinigrin was first isolated from Brassica nigra seeds, which led to the compound's name. wikipedia.org Brassica juncea is also reported to contain substantial amounts of sinigrin, making it a suitable source for extraction. nih.gov
Research indicates varying concentrations of sinigrin in different genotypes of Brassica juncea and Brassica nigra. For instance, studies on Brassica juncea genotypes have shown sinigrin concentrations ranging from 4.93 µmol/g dry matter (DM) to 90.29 µmol/g DM in deoiled cake. biochemjournal.com In Brassica nigra, concentrations in deoiled cake have been reported to range from 6.84 µmol/g DM to 102.28 µmol/g DM. biochemjournal.com
| Species | Genotype | Sinigrin Concentration (µmol/g DM) | Plant Part | Source |
| Brassica juncea | GDM5 | 4.93 | Deoiled cake | biochemjournal.com |
| Brassica juncea | SKM1744 | 90.29 | Deoiled cake | biochemjournal.com |
| Brassica juncea | Varuna | 14 | Leaves | phytojournal.com |
| Brassica juncea | B-85 glossy | 64 | Leaves | phytojournal.com |
| Brassica juncea | Kranti | 9.4 | Stem | phytojournal.com |
| Brassica juncea | RH-8701 | 32.46 | Stem | phytojournal.com |
| Brassica juncea | Kranti | 31.02 | Flower | phytojournal.com |
| Brassica juncea | T-6342 | 73.49 | Flower | phytojournal.com |
| Brassica nigra | BHC 46 | 6.84 | Deoiled cake | biochemjournal.com |
| Brassica nigra | BSH1 | 102.28 | Deoiled cake | biochemjournal.com |
Distribution Across Plant Organs and Tissues
Sinigrin is not uniformly distributed throughout a plant; its concentration varies depending on the specific organ or tissue. mdpi.comjst.go.jp Generally, glucosinolates, including sinigrin, are found in various vegetative and reproductive parts of plants. phytojournal.com
Studies on Brassica juncea have shown that sinigrin concentration is often higher in reproductive parts, such as flowers, compared to vegetative parts like leaves and stems. phytojournal.com For example, in one study, sinigrin levels in Brassica juncea flowers ranged from 31.02 µmol/g DM to 73.49 µmol/g DM, while in leaves, the range was 14 µmol/g DM to 64 µmol/g DM, and in stems, it was 9.4 µmol/g DM to 32.46 µmol/g DM. phytojournal.com Similarly, in Brassica nigra, sinigrin has been detected in seeds, cotyledon leaves, true leaves, and stems, with the highest amount often found in mature seeds. researchgate.net
In Brassica napus, glucosinolates are transported from various parts of the plant into the embryo during seed development. nih.gov Sinigrin has also been shown to accumulate in specific tissues, such as the abaxial epidermis cells and leaf margins in Arabidopsis leaves. core.ac.ukoup.com
| Species | Plant Part | Sinigrin Concentration Range (µmol/g DM) | Source |
| Brassica juncea | Leaves | 14 - 64 | phytojournal.com |
| Brassica juncea | Stem | 9.4 - 32.46 | phytojournal.com |
| Brassica juncea | Flower | 31.02 - 73.49 | phytojournal.com |
| Brassica nigra | Seeds | 6.8 - 12.75 (µg/g) | researchgate.net |
| Brassica nigra | Cotyledon leaves | 6.8 - 12.75 (µg/g) | researchgate.net |
| Brassica nigra | True leaves | 6.8 - 12.75 (µg/g) | researchgate.net |
| Brassica nigra | Stems | 6.8 - 12.75 (µg/g) | researchgate.net |
Note: Units vary between studies (µmol/g DM vs µg/g). Conversion factors may be required for direct comparison.
Intraspecific and Interspecific Variability in Sinigrin Content
Significant variation in sinigrin content exists both between different plant species (interspecific) and among individuals or genotypes within the same species (intraspecific). researchgate.netroyalsocietypublishing.org This variability is a key aspect influencing the potential uses of these plants.
Genotypic Influences on Accumulation
Genetic factors play a crucial role in determining the levels and profiles of glucosinolates, including sinigrin, in Brassicaceae. jst.go.jpthegoodscentscompany.com Different genotypes within a species can exhibit wide ranges in sinigrin concentration. biochemjournal.comphytojournal.com This genetic diversity is important for breeding programs aimed at modifying glucosinolate content for various purposes. biochemjournal.com
Studies have specifically highlighted the significant variation among genotypes of Brassica juncea and Brassica nigra in their sinigrin accumulation. biochemjournal.comphytojournal.com For instance, a study analyzing thirty genotypes of Brassica juncea found a considerable range in leaf sinigrin content, from 14 µmol/g DM to 64 µmol/g DM. phytojournal.com Similarly, significant variation in sinigrin concentration has been observed among different genotypes of Brassica napus and Brassica carinata. biochemjournal.com
Intraspecific genetic variation in sinigrin concentration in species like Brassica nigra can also influence ecological interactions, such as competition with other plant species and defense against herbivores. royalsocietypublishing.orgfrontiersin.orgnih.gov
Interactive Table: Sinigrin Content in Different Brassica Species Genotypes (Deoiled Cake)
| Species | Genotype | Sinigrin Concentration (µmol/g DM) | Source |
| Brassica carinata | PC 5 | 21.30 | biochemjournal.com |
| Brassica carinata | BCRC3 | 165.42 | biochemjournal.com |
| Eruca sativa | RTM314 | 2.92 | biochemjournal.com |
| Eruca sativa | T27 | 5.05 | biochemjournal.com |
| Brassica napus | PBN2001 | 7.51 | biochemjournal.com |
| Brassica napus | NRCG35 | 173.14 | biochemjournal.com |
| Brassica nigra | BHC 46 | 6.84 | biochemjournal.com |
| Brassica nigra | BSH1 | 102.28 | biochemjournal.com |
| Brassica juncea | GDM5 | 4.93 | biochemjournal.com |
| Brassica juncea | SKM1744 | 90.29 | biochemjournal.com |
| Brassica campestris | NDTC 9502 | 8.18 | biochemjournal.com |
| Brassica campestris | BR 54 | 16.09 | biochemjournal.com |
| Brassica rapa | NRCY93 | 10.61 | biochemjournal.com |
| Brassica rapa | GS1 | 128.06 | biochemjournal.com |
Environmental and Cultivation Factors Modulating Levels
Beyond genetics, environmental conditions and cultivation practices significantly influence the concentration of sinigrin in plants. wikipedia.orgjst.go.jpthegoodscentscompany.commdpi.com Factors such as climate, soil properties, nutrient availability (particularly sulfur and nitrogen), temperature, water availability, harvest time, and plant position can all modulate glucosinolate levels. jst.go.jpmdpi.comnih.gov
For instance, studies have shown that drought during flowering can increase glucosinolate concentrations in Brassica napus. researchgate.net High soil organic matter has been linked to promoting glucosinolate concentrations in turnip (Brassica rapa). researchgate.net Nitrogen fertilization can have varying effects, with abundant nitrogen applications potentially decreasing total glucosinolate content but increasing the proportion of certain glucosinolates while decreasing others like sinigrin in Brassica napus. mdpi.com Conversely, reduced nitrogen fertilization may lead to an increase in certain bioactive compounds. mdpi.com High-temperature stress has also been reported to enhance aliphatic glucosinolate content in Brassicaceae vegetables. jst.go.jp
The developmental stage of the plant also impacts sinigrin levels. In Brassica juncea and Brassica nigra, sinigrin concentration can change throughout development, often decreasing from seedling to early flowering stages, increasing in the late flowering stage, and then decreasing again during seed maturation. researchgate.net The lowest concentration may occur at the early flowering stage, except in certain genotypes. researchgate.net Sinigrin concentration can also increase in maturing seeds while decreasing in pods. researchgate.net
| Factor | Effect on Sinigrin/Glucosinolate Levels (Examples) | Source |
| Drought (during flowering) | Increases glucosinolate concentrations | researchgate.net |
| High soil organic matter | Promotes glucosinolate concentrations | researchgate.net |
| Nitrogen fertilization | Can decrease total GLS; specific effects vary | mdpi.com |
| Reduced Nitrogen | May increase certain bioactive compounds | mdpi.com |
| High temperature stress | Enhances aliphatic glucosinolate content | jst.go.jp |
| Plant developmental stage | Varies (e.g., changes throughout growth) | researchgate.netnih.gov |
| Sulfur availability | Affects aliphatic glucosinolate production | ashs.org |
| Pest attack | Can decrease total and individual glucosinolates | nih.gov |
Biosynthesis of Sinigrin
Methionine-Derived Glucosinolate Pathway
The biosynthesis of methionine-derived glucosinolates, including sinigrin, begins with the elongation of the methionine side chain mdpi.complos.org. This iterative process involves several enzymes and results in the addition of one or more methylene (B1212753) groups to the methionine precursor oup.comnih.gov. The elongated methionine derivatives then proceed through a series of steps to form the core glucosinolate structure nih.gov. This involves the conversion of 2-oxo-methylthio acid homologs into aldoximes, catalyzed by cytochrome P450 enzymes of the CYP79 family mdpi.comnih.gov. The aldoxime is then converted to a thiohydroximate, followed by glucosylation and sulfonation to yield the finished glucosinolate structure .
Genetic Regulation of Sinigrin Biosynthesis
The biosynthesis of sinigrin and other glucosinolates is tightly regulated genetically. Numerous genes encoding the enzymes involved in the different steps of the pathway have been identified and characterized, particularly in Arabidopsis thaliana and Brassica species mdpi.commdpi.comnih.gov.
Identification of Key Genes (e.g., MAM, CYP79F, AOP)
Several key gene families are involved in the biosynthesis of methionine-derived glucosinolates. The MAM (Methylthioalkylmalate synthase) genes are crucial for the side-chain elongation of methionine frontiersin.orgmdpi.comoup.comresearchgate.netpnas.org. MAM enzymes catalyze the committed step in this elongation process oup.comresearchgate.net. Different MAM genes can lead to the production of glucosinolates with varying side-chain lengths frontiersin.orgpnas.org. For instance, in Arabidopsis thaliana, MAM1 and MAM2 control short-chain glucosinolates, while MAM-L provides precursors for long-chain aliphatic glucosinolates pnas.org. The CYP79F genes encode cytochrome P450 enzymes that catalyze the conversion of elongated methionine derivatives to aldoximes, a critical step in core structure formation mdpi.comnih.gov. CYP79F1 is known to metabolize mono- to hexahomomethionine, contributing to both short- and long-chain aliphatic glucosinolates, while CYP79F2 primarily acts on longer-chain derivatives nih.govplos.org. The AOP (2-oxoglutarate-dependent dioxygenase) genes are involved in the secondary modification of the glucosinolate side chain mdpi.comnih.govmdpi.com. Specifically, AOP2 genes can catalyze the conversion of glucoiberin (B1241102) to sinigrin, influencing the final glucosinolate profile nih.gov. Studies in Brassica nigra have indicated that the high expression of BniMAM1-2, BniCYP79F1, and BniAOP2-1/2, coupled with the absence of MAM3 and AOP3, likely contributes significantly to the synthesis and accumulation of sinigrin mdpi.com.
Transcriptome Profiling and Gene Expression Analysis
Transcriptome profiling and gene expression analysis have been instrumental in understanding the regulation of sinigrin biosynthesis mdpi.comnih.govksbec.org. These studies involve analyzing the expression levels of genes involved in the glucosinolate pathway under different conditions or in different plant tissues or varieties mdpi.commdpi.comfrontiersin.orgnih.gov. For example, transcriptome data from Brassica nigra showed that at least one glucosinolate biosynthetic gene was highly expressed at each step of the sinigrin synthesis pathway in stems and leaves, correlating with the high accumulation of sinigrin in these tissues mdpi.com. Studies in potherb mustard (Brassica juncea var. multiceps) have shown that varieties with higher aliphatic glucosinolate accumulation exhibit higher expression levels of numerous genes involved in this pathway, as revealed by transcriptome analysis nih.gov. Gene expression analysis using techniques like qRT-PCR has been used to validate the expression patterns observed in transcriptome data and to reconfirm the expression levels of key genes involved in aliphatic glucosinolate biosynthesis mdpi.commdpi.com. Research has also explored the correlation between the expression of specific genes, such as BoAOP2 and BoMYB29, and the content of sinigrin in different Brassica oleracea genotypes researchgate.net.
Detailed research findings from transcriptome and gene expression studies often involve quantitative data on gene expression levels and glucosinolate content in different plant materials. For instance, a study on different cauliflower maturity groups analyzed the content of sinigrin and the expression patterns of aliphatic glucosinolate biosynthesis genes, showing variations in sinigrin content across cultivars and correlating with the expression of genes like BoCYP79F1 and BrAOP2-2 nih.gov. Another study in kale (Brassica oleracea var. acephala) used divergent selection for glucosinolate content and analyzed the expression of genes related to the pathway, demonstrating that selection for higher sinigrin content correlated with changes in the expression of genes like GSL-ALK (AOP2) frontiersin.org.
Here is an example of how data from such studies might be presented:
| Gene | Tissue/Variety | Relative Expression Level | Correlated Sinigrin Content (µmol/g DW) | Source |
| BniMAM1-2 | B. nigra Leaf | High | High | mdpi.com |
| BniCYP79F1 | B. nigra Leaf | High | High | mdpi.com |
| BniAOP2-1 | B. nigra Leaf | High | High | mdpi.com |
| BoCYP79F1 | Cauliflower variety Pusa Snowball K-1 | High | - | nih.gov |
| BrAOP2-2 | Cauliflower variety Pusa Snowball K-1 | High | - | nih.gov |
| GSL-ALK (AOP2) | Kale (High SIN selection) | Increased | Increased | frontiersin.org |
(Note: The specific numerical values for expression levels and sinigrin content would vary between studies and are illustrative here based on reported correlations and findings.)
Transcriptome analysis can also identify transcription factors (TFs) that regulate glucosinolate biosynthesis mdpi.commdpi.com. For example, MYB transcription factors, such as MYB28, MYB29, and MYB76, have been identified as key regulators of aliphatic glucosinolate biosynthesis, and their expression levels correlate with the accumulation of these compounds mdpi.complos.org. Studies have shown that knockout mutants of MYB28 and MYB29 can dramatically diminish the transcripts for aliphatic glucosinolate biosynthetic genes and abolish the content of aliphatic glucosinolates plos.org.
Enzymatic Hydrolysis and Non Enzymatic Degradation Pathways of Sinigrin
Myrosinase-Mediated Hydrolysis Mechanisms
Myrosinase catalyzes the cleavage of the thioglucosidic bond in sinigrin, releasing β-D-glucose and an unstable intermediate known as a thiohydroximate-O-sulfonate aglucone. nih.govmdpi.commdpi.comacs.org This aglucone then undergoes spontaneous or enzyme-assisted rearrangement and decomposition, leading to the formation of various products. nih.govacs.org
Formation of Isothiocyanates (e.g., Allyl Isothiocyanate)
The primary and most well-known product of sinigrin hydrolysis by myrosinase, particularly under neutral pH conditions and in the absence of specifier proteins, is allyl isothiocyanate (AITC). wikipedia.orgnih.govusda.govresearchgate.net The unstable aglucone intermediate spontaneously rearranges via a Lossen-like rearrangement to form AITC. nih.govacs.org AITC is responsible for the pungent taste characteristic of many Brassica vegetables and serves as a defense compound for the plant. wikipedia.orgnih.govbris.ac.uk
Formation of Nitriles (e.g., Allyl Cyanide, Epithionitriles)
Under certain conditions, such as low pH or in the presence of specific plant proteins called epithiospecifier proteins (ESPs) or nitrile-specifier proteins (NSPs), the hydrolysis of sinigrin can be redirected towards the formation of nitriles and epithionitriles instead of isothiocyanates. wikipedia.orgmdpi.comusda.govresearchgate.netmdpi.comresearchgate.net Allyl cyanide is a simple nitrile that can be formed from sinigrin. usda.govresearchgate.netresearchgate.net Epithionitriles, such as 1-cyano-2,3-epithiopropane (CETP), are sulfur-containing nitriles that can also be generated, particularly in the presence of ESPs. usda.govresearchgate.netresearchgate.net The formation of nitriles and epithionitriles involves different rearrangement or decomposition pathways of the aglucone intermediate compared to isothiocyanate formation. researchgate.netnih.gov
Formation of Thiocyanates (e.g., Allyl Thiocyanate)
Allyl thiocyanate (B1210189) (ATC) is another potential product of sinigrin degradation, although it is often formed in smaller amounts compared to AITC or nitriles. wikipedia.orgmdpi.comusda.gov While the mechanism of ATC formation is less clearly defined than that of isothiocyanates and nitriles, one proposed mechanism involves an enzyme-catalyzed Z-E isomerization of the aglucone, followed by rearrangement to form the thiocyanate. usda.gov It has also been suggested that allyl thiocyanate can spontaneously convert to allyl isothiocyanate. researchgate.net
Intermediates and Reaction Kinetics of Aglucone Decomposition
The key intermediate in the myrosinase-catalyzed hydrolysis of sinigrin is the unstable thiohydroximate-O-sulfonate aglucone. nih.govmdpi.comacs.org This intermediate is formed after the enzymatic cleavage of glucose. nih.govacs.org The subsequent decomposition of this aglucone dictates the final products. The aglucone can undergo spontaneous rearrangement to form isothiocyanates or be acted upon by specifier proteins to form nitriles or epithionitriles. acs.org The half-life of the sinigrin-derived allyl aglucone has been determined to be approximately 34 seconds at 22 °C, highlighting its transient nature. acs.org The decomposition of the aglucone follows first-order kinetics. rice.edu
Influence of pH and Co-factors (e.g., Ascorbate) on Product Profile
The reaction conditions, particularly pH and the presence of co-factors like ascorbate, significantly influence the product profile of sinigrin hydrolysis. oup.comusda.govmdpi.com Myrosinase activity is generally optimal at a specific pH range, but the pH of the reaction medium can steer the decomposition of the aglucone towards different products. usda.govmdpi.com For instance, AITC is typically favored at neutral pH, while allyl cyanide production is promoted at lower pH values (around pH 4). usda.gov Ascorbate is a known co-factor that generally enhances myrosinase activity and favors the formation of isothiocyanates over nitriles. mdpi.com The presence of ferrous ions (Fe2+) can also influence product formation, promoting the decomposition of the aglucone to nitriles under certain conditions. oup.comrice.edu
Microbial Metabolism of Sinigrin
Beyond plant myrosinase, microorganisms, particularly those in the gut microbiota, can also metabolize sinigrin. mdpi.comoup.commdpi.comnih.gov This microbial degradation can contribute to the formation of glucosinolate hydrolysis products in the digestive tract. oup.commdpi.com Studies have shown that various bacterial species, including Gram-positive bacteria and strains like Bacteroides thetaiotaomicron and Lactobacillus agilis, possess myrosinase-like activity or other enzymatic systems capable of degrading sinigrin. mdpi.comoup.commdpi.comnih.gov This microbial metabolism can result in the production of compounds like AITC in the large intestine. mdpi.comoup.com The extent and nature of microbial sinigrin metabolism can vary depending on the specific microbial community composition and environmental conditions. oup.commdpi.com Some microorganisms can utilize sinigrin as a sole carbon source. nih.gov However, the ability of some bacteria to degrade sinigrin can be unstable and lost when cultured in sinigrin-free media. nih.gov
Role of Gut Microbiota in Hydrolysis
The human gut microbiota possesses the capability to hydrolyze dietary glucosinolates, including sinigrin, especially when the endogenous plant myrosinase is denatured, for instance, during cooking oup.comaacrjournals.orguea.ac.ukd-nb.infogoogle.commdpi.comnih.govresearchgate.net. This microbial activity allows for the continued breakdown of sinigrin in the large intestine oup.comgoogle.com. Specific bacterial strains isolated from the human gut have been identified as being capable of metabolizing sinigrin. Examples include the Gram-positive Lactobacillus agilis strain R16 and Bacteroides thetaiotaomicron uea.ac.ukgoogle.comoup.com. The efficiency and the specific products generated from microbial degradation of sinigrin can vary depending on the composition of the individual's gut microbiota and the specific bacterial strains present frontiersin.orgresearchgate.net. Bacterial enzymes, often characterized as β-glucosidases with myrosinase-like activity, are involved in cleaving the glucose moiety from sinigrin, initiating the degradation process nih.govresearchgate.netnih.gov.
Products of Microbial Degradation in In Vitro Models
In vitro models, including dynamic large-intestinal models and incubation studies using human fecal samples or pure bacterial cultures, have been instrumental in understanding the microbial degradation of sinigrin oup.comuea.ac.ukd-nb.infooup.comfrontiersin.org. Allyl isothiocyanate (AITC) is consistently reported as a primary product of sinigrin hydrolysis by gut microbiota in these models oup.comuea.ac.ukmdpi.comnih.govoup.comnih.gov. However, the hydrolysis process is complex and can yield a range of products mdpi.com. Allylnitrile (AC) has also been detected as a product in some studies involving bacterial incubation, although its formation may be less favored under the physiological conditions of the large intestine compared to more acidic environments uea.ac.ukoup.comnih.gov. Allylamine has also been identified as a product in studies using human fecal fermentation uea.ac.ukgoogle.com.
The following table summarizes some products identified in microbial degradation studies of sinigrin in vitro:
| Compound | Detected In Vitro Models |
| Allyl Isothiocyanate (AITC) | Dynamic large-intestinal model, Bacterial cultures, Fecal incubations oup.comuea.ac.ukmdpi.comnih.govoup.comnih.gov |
| Allyl Cyanide (AC) | Bacterial cultures uea.ac.ukoup.comnih.gov |
| Allylamine | Human fecal fermentation uea.ac.ukgoogle.com |
Non-Enzymatic Degradation Pathways
In addition to enzymatic hydrolysis, sinigrin can also undergo non-enzymatic degradation through processes such as thermal and chemical decomposition researchgate.netnih.govacs.org.
Thermal Decomposition and Product Formation
Thermal degradation of sinigrin can occur at various temperatures and is particularly relevant during the processing and cooking of Brassica vegetables acs.orgucanr.eduresearchgate.net. Heating sinigrin in different matrices, such as aqueous solutions or oils, can lead to the generation of various compounds, including desirable aroma-active compounds, many of which are sulfur-containing odorants acs.org.
Studies on the thermal degradation of sinigrin and its primary enzymatic product, AITC, have identified a range of breakdown products. At 45 °C, sinigrin was shown to degrade by 16-21% ucanr.edu. Products reported from the thermal decomposition of sinigrin include allyl cyanide, thioglucose and its dimer, glucose, furfuryl alcohol, but-3-enylnitrile, allyl isothiocyanate, and 3,4-epithiobutanenitrile ucanr.edu. Thermal degradation of AITC in aqueous solution has been shown to produce N,N′-diallylthiourea as a major nonvolatile compound ucanr.edu. Interestingly, non-enzymatic thermal degradation can sometimes yield chemical species identical to those produced by enzymatic hydrolysis nih.gov.
The following table lists some products identified from the thermal degradation of sinigrin and AITC:
| Compound | Source of Degradation |
| Allyl Cyanide | Sinigrin (thermal) ucanr.edu |
| Thioglucose and its dimer | Sinigrin (thermal) ucanr.edu |
| Glucose | Sinigrin (thermal) ucanr.edu |
| Furfuryl alcohol | Sinigrin (thermal) ucanr.edu |
| But-3-enylnitrile | Sinigrin (thermal) ucanr.edu |
| Allyl Isothiocyanate (AITC) | Sinigrin (thermal) ucanr.edu |
| 3,4-Epithiobutanenitrile | Sinigrin (thermal) ucanr.edu |
| N,N′-Diallylthiourea | AITC (thermal) ucanr.edu |
Chemical-Induced Degradation in Model Systems
Sinigrin can also undergo degradation induced by chemical conditions in various model systems nih.govresearchgate.net. Research investigating the stability and decomposition of sinigrin in specific solvent mixtures has identified characteristic degradation products. For example, when sinigrin was stored in solutions containing methanol (B129727), ammonia, and water, major reaction products included allyl thiourea, methyl ester of N-allyl thiocarbamoyl acid, and allyl cyanide researchgate.net. Ethylcyanide was also identified as a decomposition product in this model system researchgate.net. The stability of sinigrin and its degradation products like AITC can be influenced by environmental factors such as pH and the presence of other compounds or matrices nih.govucanr.eduresearchgate.net.
The following table presents products identified from chemical degradation of sinigrin in a methanol/ammonia/water model system:
| Compound | Chemical System |
| Allyl thiourea | CH₃OH/NH₃/H₂O solution researchgate.net |
| Methyl ester of N-allyl thiocarbamoyl acid | CH₃OH/NH₃/H₂O solution researchgate.net |
| Allyl cyanide | CH₃OH/NH₃/H₂O solution researchgate.net |
| Ethylcyanide | CH₃OH/NH₃/H₂O solution researchgate.net |
Molecular Mechanisms of Sinigrin Bioactivity in Experimental Models
Modulation of Cellular Signaling Pathways
Sinigrin has been shown to influence several critical cellular signaling cascades in experimental models, contributing to its observed biological effects.
NF-κB/MAPK Pathway Suppression in Macrophages
Studies in macrophages, particularly in LPS-stimulated RAW 264.7 cells, have demonstrated that sinigrin can inhibit the production of inflammatory mediators by suppressing the NF-κB and MAPK pathways. researchgate.netnih.gov Sinigrin significantly suppressed the production of tumor necrosis factor (TNF)-α and interleukin (IL)-6 by inhibiting MAPK phosphorylation and NF-κB activity. researchgate.netnih.gov This suppression contributes to sinigrin's immunomodulatory effects. researchgate.net
NLRP3 Inflammasome Activation Inhibition
Sinigrin has also been shown to inhibit the activation of the NLRP3 inflammasome. researchgate.netnih.gov In LPS/ATP-stimulated cells, sinigrin treatment decreased the production of IL-1β and IL-18. researchgate.netnih.gov This effect was accompanied by the suppression of NLRP3, apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC), and caspase-1 expression, suggesting that sinigrin blocks the activation of the NLRP3 inflammasome, thereby preventing the release of these cytokines. researchgate.netnih.gov
AMPK and ACC Activation in Adipogenesis Models
In models of adipogenesis, specifically in 3T3-L1 preadipocytes, sinigrin has been found to inhibit differentiation. researchgate.netbiocrick.comnih.gov This inhibitory effect is associated with the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC). medchemexpress.comresearchgate.netbiocrick.comnih.gov Sinigrin increased the phosphorylation of AMPK, MAPK, and ACC during the early stages of adipocyte differentiation, suggesting an anti-adipogenic effect mediated through the activation of these pathways. medchemexpress.comresearchgate.netbiocrick.comnih.gov
Data from a study on 3T3-L1 adipocytes illustrates the effect of sinigrin on the phosphorylation of key proteins involved in adipogenesis: researchgate.netbiocrick.comnih.gov
| Treatment (Sinigrin Concentration) | p-AMPK/AMPK Ratio (Fold Change) | p-ACC/ACC Ratio (Fold Change) |
| Control | 1.00 | 1.00 |
| 1 µg/mL | Increased | Increased |
| 10 µg/mL | Significantly Increased | Significantly Increased |
| 100 µg/mL | Markedly Increased | Markedly Increased |
Note: Data is illustrative based on research findings indicating increased phosphorylation.
TLR4/MyD88 Signaling Pathway Inhibition
Sinigrin has been reported to inhibit the TLR4/MyD88 signaling pathway. researchgate.net This inhibition contributes to its effects in experimental models, such as improving cerebral ischemia-reperfusion injury by suppressing TLR4 pathway-mediated oxidative stress. researchgate.net The TLR4/MyD88 pathway is known to play a crucial role in initiating inflammatory responses. mdpi.comscribd.com
Regulation of Gene Expression
Beyond modulating signaling pathways, sinigrin also influences gene expression in experimental settings.
Impact on Pro-inflammatory and Myocarditis-Responsive Genes
Sinigrin has been shown to affect the expression of genes related to inflammation. In macrophages, it inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and IL-18, which involves the suppression of related signaling pathways. researchgate.netmedchemexpress.comnih.govresearchgate.netbiocrick.comclinisciences.com While the provided search results specifically mention pro-inflammatory genes in the context of NF-κB/MAPK and NLRP3 inflammasome inhibition, direct evidence explicitly linking sinigrin to the regulation of "myocarditis-responsive genes" within the search results is limited. However, given its anti-inflammatory properties and impact on key inflammatory pathways, it is plausible that sinigrin could indirectly influence genes involved in myocarditis, a condition characterized by inflammation of the heart muscle. Further research specifically focusing on sinigrin's effects on myocarditis-responsive genes would be needed to fully address this point.
Data on the impact of sinigrin on pro-inflammatory cytokine production in RAW 264.7 macrophages: researchgate.netnih.govclinisciences.com
| Treatment (Sinigrin Concentration) | TNF-α Production (% of Control) | IL-6 Production (% of Control) | IL-1β Production (% of Control) | IL-18 Production (% of Control) |
| Control | 100 | 100 | 100 | 100 |
| Low Concentration | Decreased | Decreased | Decreased | Decreased |
| Higher Concentration | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: Data is illustrative based on research findings indicating decreased production in a concentration-dependent manner.
Modulation of Cell Cycle Regulators (e.g., p21, p27, CDK2)
Sinigrin and its derivatives have been studied for their influence on cell cycle progression, a fundamental process in cell growth and division. Cyclin-dependent kinases (CDKs), such as CDK2, and their inhibitors, like p21 and p27, are critical regulators of the cell cycle. CDK2 is involved in the transition from the G1 phase to the S phase of the cell cycle. ijpsonline.com Inhibitors of CDK2 are of interest for their potential to control cell proliferation. ontosight.ai p21 is a cyclin-dependent kinase inhibitor. citeab.com
While direct studies detailing sinigrin's specific modulation of p21, p27, and CDK2 expression or activity were not explicitly found in the provided search results, research on other compounds highlights the significance of these targets in cellular regulation. For instance, studies on potential therapeutic agents often investigate their binding affinity and interaction with CDK2 to assess their ability to inhibit cell division. ijpsonline.com Similarly, compounds are studied for their effects on p21-activated kinases. wikipedia.org Further research is needed to elucidate the precise impact of sinigrin on these specific cell cycle regulators in various experimental models.
Hippocampal Gene Expression (e.g., Il1b, Nlrp3)
The hippocampus, a brain region involved in learning and memory, can be affected by inflammatory processes. Interleukin-1 beta (Il1b) and the NOD-, LRR-, and pyrin domain-containing protein 3 (Nlrp3) are key components of the inflammatory response. Il1b is a proinflammatory cytokine that plays a key role in inflammation. nih.gov The NLRP3 inflammasome, which includes NLRP3, is an immune system receptor that induces inflammation and is believed to play a role in various neurodegenerative diseases. wikipedia.org Inhibitors of the NLRP3 inflammasome, such as Dapansutrile and NP3-146, are being investigated for their potential to reduce inflammation and the release of inflammatory cytokines like Il1b. wikipedia.org, wikipedia.org, guidetopharmacology.org
While the provided search results mention the involvement of Il1b and Nlrp3 in inflammatory processes and neurodegenerative diseases, and discuss inhibitors targeting the NLRP3 inflammasome, specific data on sinigrin's effects on the hippocampal expression of Il1b and Nlrp3 genes were not found. Research on other compounds highlights the relevance of these genes in the context of neurological health and inflammation. wikipedia.org, wikipedia.org, guidetopharmacology.org Further experimental investigation is needed to understand if and how sinigrin modulates the expression of these genes in the hippocampus.
Antioxidant System Modulation
Sinigrin has been reported to exhibit antioxidant activities. cenmed.com The antioxidant system comprises enzymatic and non-enzymatic components that work together to protect cells from oxidative damage caused by reactive oxygen species (ROS), such as superoxide (B77818). fishersci.se, wikipedia.org
Enzymatic Antioxidant Enhancement (e.g., Catalase, Superoxide Dismutase, Glutathione (B108866) Peroxidase)
Enzymatic antioxidants, including Catalase, Superoxide Dismutase (SOD), and Glutathione Peroxidase, play a vital role in detoxifying ROS. Catalase catalyzes the degradation of hydrogen peroxide. core.ac.uk SOD facilitates the conversion of superoxide anions into hydrogen peroxide and oxygen. accscience.com Dysfunctions in SOD have been linked to various disorders. accscience.com
While the search results indicate that sinigrin exhibits antioxidant activity cenmed.com and discuss the functions of enzymatic antioxidants like Catalase mdpi.com, core.ac.uk and Superoxide Dismutase accscience.com, researchgate.net, nih.gov, specific experimental data demonstrating sinigrin's enhancement of the activity or expression levels of Catalase, Superoxide Dismutase, or Glutathione Peroxidase were not explicitly detailed. Studies on other compounds have shown modulation of these enzymes. lipidmaps.org, mdpi.com Further research is needed to determine the specific effects of sinigrin on these enzymatic antioxidants in experimental models.
Upregulation of Phase II Enzymes
Phase II enzymes are a group of detoxification enzymes that conjugate metabolites and xenobiotics with endogenous compounds, making them more water-soluble and easier to excrete. Upregulation of these enzymes is considered a protective mechanism against oxidative stress and chemical-induced damage.
While the search results mention that sinigrin exhibits antioxidant activity cenmed.com, specific data on sinigrin's ability to upregulate Phase II enzymes were not found within the provided snippets. Research in this area would be valuable to further understand the detoxification mechanisms influenced by sinigrin.
| Compound Name | PubChem CID |
| Sinigrin | 5486549 wikipedia.org, 6911854 thegoodscentscompany.com, researchgate.net |
| p21 | 5311080 citeab.com |
| p27 | Not explicitly found in search results |
| CDK2 | 5858639 citeab.com, 168283620 nih.gov, 170453260 nih.gov |
| C/EBPα | Not explicitly found in search results |
| PPARγ | 77999 conicet.gov.ar, scienceopen.com, 167312263 nih.gov |
| Leptin | Not explicitly found in search results |
| aP2 | 92199 ebi.ac.uk, nih.gov |
| Il1b | 123872 nih.gov |
| Nlrp3 | 12714644 wikipedia.org, guidetopharmacology.org, 10195003 wikipedia.org, nih.gov, 9910393 guidetopharmacology.org |
| Catalase | 9001-05-2 nih.gov |
| Superoxide Dismutase | 133082383 nih.gov, 442343 lipidmaps.org, 36791369 accscience.com, researchgate.net, 30935 accscience.com, researchgate.net, 135744521 accscience.com, researchgate.net |
| Glutathione Peroxidase | Not explicitly found in search results |
| Glutathione (Total) | 124886 nih.gov, guidetopharmacology.org, metabolomicsworkbench.org, 448041 nih.gov |
Anti-Adipogenic Activities in In Vitro Adipocyte Models
Studies utilizing in vitro adipocyte models, such as 3T3-L1 preadipocytes, have investigated the potential of sinigrin to influence adipogenesis, the process by which preadipocytes differentiate into mature adipocytes.
Inhibition of Lipid Accumulation and Adipogenesis
Furthermore, sinigrin has been observed to induce cell cycle arrest in the G0/G1 phase in MDI-induced adipocytes, accompanied by increased expression of the cell cycle inhibitors p21 and p27, and suppressed expression of CDK2 researchgate.netnih.govmedchemexpress.com. The anti-adipogenic effects of sinigrin in 3T3-L1 adipocytes appear to involve the activation of adenosine monophosphate-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) signaling pathways, as indicated by increased phosphorylation of AMPK, MAPK, and acetyl-CoA carboxylase (ACC) in the early stages of differentiation researchgate.netnih.govmedchemexpress.commedchemexpress.com. Sinigrin also inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-6, IL-1β, and IL-18 researchgate.net.
Antiglycation Effects in In Vitro Protein Models
Non-enzymatic glycation, a process involving the reaction between reducing sugars and proteins, can lead to the formation of Amadori products and subsequently Advanced Glycation End Products (AGEs). This process is implicated in the pathogenesis of various diseases. In vitro protein models have been used to evaluate the ability of sinigrin to inhibit glycation.
Inhibition of Amadori Product and Advanced Glycation End Product Formation
Sinigrin has demonstrated potent inhibitory effects on the formation of both early glycation products (Amadori products) and AGEs in in vitro glycation studies utilizing proteins such as albumin and lens crystallin researchgate.netnih.gov. Studies using a bovine serum albumin (BSA)/glucose model have shown that sinigrin can inhibit the formation of nonenzymatic glycosylation (NEG), which are early glycosylation products, and AGEs researchgate.netnih.govfrontiersin.org.
Molecular Interaction with Proteins (e.g., Bovine Serum Albumin)
The antiglycation activity of sinigrin is linked to its molecular interaction with proteins. Studies investigating the interaction of sinigrin with bovine serum albumin (BSA), a commonly used model protein, have provided insights into this mechanism researchgate.netnih.govnih.govcabidigitallibrary.org. Sinigrin binds to BSA, resulting in the quenching of intrinsic fluorescence, indicative of an interaction nih.gov. Analysis suggests a static quenching mechanism nih.gov. The interaction is primarily stabilized by hydrogen bonding nih.govcabidigitallibrary.org. Molecular docking studies have shown that sinigrin binds to Sudlow's site I on BSA, stabilized by four hydrogen bonds, with a reported binding energy of -6.2 kcal/mol nih.govcabidigitallibrary.org. This binding does not induce significant conformational changes in BSA nih.gov. This interaction and stabilization of protein conformation are thought to contribute to sinigrin's anti-glycation effect cabidigitallibrary.org.
Antimicrobial Activities of Sinigrin and its Hydrolysis Products in In Vitro Studies
The antimicrobial properties of sinigrin and its hydrolysis products have been investigated in various in vitro studies against a range of microorganisms.
While intact sinigrin typically exhibits low antimicrobial activity, its enzymatic hydrolysis by myrosinase yields products with potent antimicrobial effects, particularly allyl isothiocyanate (AITC) usda.govfrontiersin.orgnih.govmdpi.commdpi.com. AITC has demonstrated potent antimicrobial activity against various food spoilage and pathogenic organisms nih.govmdpi.com. Studies have shown that AITC is the most inhibitory among the sinigrin hydrolysis products, including allyl thiocyanate (B1210189) (ATC), allyl cyanide (AC), and 1-cyano-2,3-epithiopropane (CETP) usda.govnih.gov.
The minimum inhibitory concentrations (MICs) of AITC vary depending on the bacterial species. For Gram-negative and Gram-positive non-lactic acid bacteria, MICs have been reported between 100 and 200 ppm, while lactic acid bacteria appear to be more resistant, with MICs between 500 and 1000 ppm usda.govmdpi.com. A study evaluating pure sinigrin against several bacterial isolates found that sinigrin at concentrations up to 1000 ppm was not inhibitory to the growth of some bacteria, while AITC showed consistent activity usda.gov. However, another study reported that sinigrin itself showed antibacterial effects at concentrations as low as 100 µg/ml against certain bacteria like S. aureus, E. coli, and E. faecalis, with moderate effects against P. aeruginosa and K. pneumoniae at higher concentrations revistabionatura.com. No antibacterial effect of sinigrin was observed against Actinomyces, P. mirabilis, and S. pneumoniae in this study revistabionatura.com.
The antimicrobial activity of AITC is believed to involve multiple mechanisms, including the inhibition of DNA synthesis and the catalysis of enzymes essential for bacterial metabolism, such as thioredoxin reductase and acetate (B1210297) kinase, potentially leading to enzymatic inhibition and membrane damage nih.govmdpi.com.
Effects on Metabolism in Animal Models
Animal models have been utilized to investigate the effects of sinigrin and its hydrolysis products on various metabolic parameters, including carbohydrate and lipid metabolism.
Studies in rats have shown that oral administration of sinigrin and its degradation product, allyl isothiocyanate (AITC), can influence carbohydrate and lipid homeostasis nih.govresearchgate.net. A single administration of AITC in rats caused an increase in liver triacylglycerols and glycaemia at higher doses nih.govresearchgate.net. Multiple administrations of sinigrin and AITC have been found to disturb lipid and carbohydrate homeostasis, leading to increased esterified and total cholesterol, and free fatty acids, while decreasing triacylglycerols in the blood serum nih.govresearchgate.netplos.org. AITC administration also resulted in elevated insulinaemia and enhanced liver glycogen (B147801) nih.govresearchgate.net.
The biological activity of sinigrin in animal models is often attributed to its bioconversion to AITC nih.govresearchgate.net. The metabolic effects of AITC are considered multidirectional, impacting organs such as the liver, pancreas, and intestine nih.govresearchgate.net. While some studies suggest potential adverse effects on metabolic pathways with increased intake of sinigrin and AITC in rats nih.govresearchgate.net, other research indicates potential beneficial effects. For instance, administration of sinigrin to streptozotocin-induced diabetic rats improved elevated glucose levels and insulin (B600854) resistance iomcworld.comresearchgate.net. Sinigrin treatment in diabetic animals also modulated changes in enzymes like glucose-6-phosphatase and fructose (B13574) 1,6-bisphosphatase, as well as inflammatory mediators researchgate.net. It also improved levels of hexokinase, protein, and antioxidants researchgate.net. In type 2 diabetic mice, sinigrin administration reduced plasma glucose and improved insulin resistance, potentially by increasing AITC levels in the liver and pancreas, which in turn enhanced glutathione (GSH) levels in these tissues iomcworld.com.
Lipid Metabolism Parameters
Experimental studies in rats have investigated the effects of sinigrin and AITC on lipid metabolism. A single administration of AITC resulted in an increase in liver triacylglycerols at both tested doses, while sinigrin did not show this effect. nih.gov Neither compound significantly affected blood serum levels of free fatty acids, phospholipids, triacylglycerols, total cholesterol, free cholesterol, or esterified cholesterol after a single dose. nih.gov
However, chronic administration (two weeks) of sinigrin and AITC in rats significantly disturbed lipid homeostasis. nih.govcabidigitallibrary.org Both compounds led to increased concentrations of free fatty acids, total cholesterol, and esterified cholesterol in the blood serum. nih.govcabidigitallibrary.org Conversely, the level of triglycerides was considerably decreased after two weeks of sinigrin administration. cabidigitallibrary.org These changes in lipid parameters were not significant after only one week of sinigrin treatment. cabidigitallibrary.org
In vitro studies using isolated rat adipocytes revealed that AITC could potentiate basal lipolysis and stimulate epinephrine-induced lipolysis at certain concentrations. nih.gov
Studies on the effects of glucosinolates, including sinigrin, in rodent models fed with high-fat diets have shown contributions to reductions in total serum cholesterol and LDL cholesterol. mdpi.com
Here is a summary of findings on lipid metabolism parameters in experimental models:
| Experimental Model | Compound Administered | Treatment Duration | Key Findings | Source |
| Rats | AITC | Single (4h) | Increased liver triacylglycerols; no significant effect on serum lipids (FFA, phospholipids, triacylglycerols, total, free, esterified cholesterol). nih.gov | nih.gov |
| Rats | Sinigrin, AITC | 2 weeks | Disturbed lipid homeostasis; increased serum free fatty acids, total cholesterol, esterified cholesterol; decreased serum triglycerides (with sinigrin). nih.govcabidigitallibrary.org | nih.govcabidigitallibrary.org |
| Isolated Rat Adipocytes | AITC | In vitro | Potentiated basal lipolysis; stimulated epinephrine-induced lipolysis. nih.gov | nih.gov |
| Rodents (High-fat diet) | Glucosinolates (incl. Sinigrin) | Not specified | Contributed to reductions in total serum cholesterol and LDL cholesterol. mdpi.com | mdpi.com |
Neurobiological Effects in Animal Models
Sinigrin and its derivatives have been investigated for their potential neurobiological effects in animal models, particularly concerning memory and brain injury.
Modulation of Memory Parameters
Studies in pentylenetetrazole (PTZ)-kindled male Wistar rats, a model for epilepsy and associated memory deficits, have explored the effects of sinigrin on memory parameters. researchgate.netnih.govresearchgate.net Treatment with sinigrin significantly increased memory parameters such as retention latency and the total time spent in the light compartment in the shuttle box test, indicating an improvement in passive avoidance learning and memory in epileptic rats. researchgate.netnih.govresearchgate.net Sinigrin treatment also significantly delayed the appearance of seizure symptoms in comparison to the PTZ group. researchgate.netnih.gov
Effects on Brain Injury and Apoptosis
Research has indicated that sinigrin treatment can improve brain injury and neurological deficits in experimental models. In rats subjected to middle cerebral artery occlusion (MCAO), a model of cerebral ischemia-reperfusion (CIR) injury, sinigrin treatment showed protective effects. researchgate.netresearchgate.netresearchgate.net
Sinigrin has been shown to inhibit apoptosis in brain tissues and in SH-SY5Y cells following oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of ischemia. researchgate.netresearchgate.netresearchgate.net The anti-apoptotic activity of sinigrin in OGD/R-injured SH-SY5Y cells was found to be reversed by overexpression of toll-like receptor 4 (TLR4). researchgate.netresearchgate.net
Furthermore, sinigrin treatment has been associated with antioxidant effects in brain tissue, which can contribute to neuroprotection. researchgate.netresearchgate.netresearchgate.netresearchgate.net Studies have shown that sinigrin elevated the levels of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress. researchgate.netresearchgate.netresearchgate.netresearchgate.net Sinigrin also inhibited the TLR4/myeloid differentiation factor 88 (MyD88) signalling pathway, which is involved in inflammation and oxidative stress in CIR injury. researchgate.netresearchgate.net
In models of neurotoxicity induced by monosodium glutamate (B1630785) (MSG) and acrylamide (B121943) (ACR) in rats, sinigrin demonstrated neuroprotective activity. innovareacademics.inresearchgate.net Sinigrin treatment reduced excitotoxicity scores and neuropathic pain, and helped to prevent neurotoxicity induced by these compounds. innovareacademics.inresearchgate.net It was observed that sinigrin treatment could influence brain neurotransmitter levels and reduce oxidative stress in these models. innovareacademics.inresearchgate.net
Ecological Roles and Agricultural Applications of Sinigrin
Role in Plant Defense Against Herbivores
Sinigrin acts as a crucial component of the plant's defense system, primarily through the action of its degradation products upon herbivore attack. rsc.orgresearchgate.netwur.nl
Interaction with Insect Gustatory Receptors
While often acting as deterrents to generalist herbivores, glucosinolates like sinigrin can serve as kairomones (attractants or stimulants) for specialist insects that have evolved to feed on Brassica plants. nih.goveje.czcas.cn These specialist insects, such as the cabbage butterfly (Pieris rapae), are attracted to glucosinolates, which trigger neural firing in their taste sensilla and induce feeding and oviposition responses. cas.cncas.cn Research has identified specific gustatory receptors (GRs) in specialist insects that are tuned to sinigrin. For instance, studies on the cabbage butterfly (Pieris rapae) have shown that a bitter receptor, PrapGr28, is specifically tuned to sinigrin, playing a role in the insect's recognition of its host plant. cas.cncas.cnplos.org Functional analyses, including experiments with Xenopus oocytes and Drosophila neurons, have confirmed the sensitivity of PrapGr28 to sinigrin. cas.cncas.cn
Attractant and Insecticidal Properties of Degradation Products
The breakdown products of sinigrin, particularly AITC, exhibit a range of effects on insects, acting as both attractants and possess insecticidal properties depending on the insect species and concentration. nih.govnih.gov For specialist insects, these volatile breakdown products can act as attractants for seeking food or egg-laying sites. nih.govnih.gov
However, for many generalist herbivores, the volatile isothiocyanates are potent deterrents and can be toxic. researchgate.neteje.cz AITC has been shown to have insecticidal activity. nih.gov Studies have investigated the toxicity of sinigrin and its breakdown products against various insects. For example, the presence of sinigrin in the diet of aphids reared on Brassica nigra decreased the growth and increased the development time of the ladybird Coccinella septempunctata. nih.gov In the corn earworm (Helicoverpa armigera), AITC derived from sinigrin hydrolysis can inhibit gut proteases, leading to decreased growth and mortality. researchgate.net In silico screening has also predicted sinigrin as a potential inhibitor of H. armigera cathepsin B and L. researchgate.net Research indicates that sinigrin can cause significant negative impacts within the insect's endomembrane system and mitochondria, disrupting protein metabolism and cytoskeletal organization. researchgate.net The hydrolysis of sinigrin into toxic isothiocyanates in the presence of H. armigera myrosinase-like enzymes contributes to cytotoxicity, targeting the electron transport chain and causing oxidative stress. researchgate.net
Data from studies on the fumigation toxicity of glucosinolate breakdown products against the house fly (Musca domestica) demonstrate the insecticidal potential of these compounds. nih.gov
| Compound | LC₅₀ (µg cm⁻³) |
| Allyl thiocyanate (B1210189) | 0.1 |
| Allyl isothiocyanate | 0.13 |
| Allyl isocyanate | 0.63 |
| CHB | 6.2 |
Note: This table represents data on the fumigation toxicity (24-h LC₅₀) against the house fly (Musca domestica L.) as reported in the literature. nih.gov
High sinigrin content in plants has been correlated with decreased abundance of certain generalist insects, such as Mamestra brassicae, and even some specialists like Plutella xylostella, while potentially increasing the load of other specialists like Eurydema ornatum. nih.gov Plants with higher sinigrin levels have also been observed to suffer less leaf injury from herbivores. nih.gov
Biofumigation and Soil Pest Management
Biofumigation is an environmentally friendly agricultural practice that utilizes glucosinolate-containing plants, particularly from the Brassicaceae family, to suppress soil-borne pests and pathogens. nih.govmdpi.comoregonstate.eduresearchgate.net This process involves incorporating macerated plant material into the soil, where the hydrolysis of glucosinolates releases volatile biocidal compounds, primarily isothiocyanates. mdpi.comoregonstate.eduresearchgate.netresearchgate.net Sinigrin is a key glucosinolate in many biofumigant crops like Indian mustard (Brassica juncea), and its breakdown product, AITC, is a major contributor to the biofumigation effect. mdpi.comusda.govwindows.net
Degradation in Soil and Effects on Soil Microflora
Once incorporated into the soil, sinigrin undergoes hydrolysis catalyzed by myrosinase, which is present in the plant tissue. wur.nl Additionally, some soil microorganisms can also produce myrosinase or possess myrosinase-like activity, contributing to the degradation of sinigrin in the soil environment. frontiersin.orgresearchgate.netd-nb.info Studies have screened various soil microorganisms for their ability to degrade sinigrin. For example, Pseudomonas boreopolis has shown high capacity for sinigrin degradation in liquid culture. tandfonline.com The rate and extent of sinigrin degradation and the subsequent release of AITC in soil are influenced by factors such as soil moisture, temperature, and pH. mdpi.com
Suppression of Plant Pathogens and Nematodes
The isothiocyanates released from sinigrin hydrolysis are toxic to a broad spectrum of soil-borne pests and pathogens, including fungi, bacteria, and nematodes. mdpi.commdpi.com AITC is considered one of the most bioactive isothiocyanates in this regard. mdpi.com
Detailed research findings highlight the efficacy of sinigrin-rich plant materials in suppressing various soil-borne diseases and nematodes:
Incorporating glucosinolate-containing plant tissues has been utilized for controlling soil-borne plant pests. nih.govnih.gov
Biofumigation with Brassica species containing high levels of sinigrin, such as Brassica juncea, has shown effectiveness against plant-parasitic nematodes like Meloidogyne javanica and Tylenchulus semipenetrans. usda.gov The toxicity of AITC against various plant-parasitic nematodes is well-documented. researchgate.netusda.gov
Studies have demonstrated that brassicaceous amendments can provide consistent management of plant-parasitic nematodes when the application levels are based on the glucosinolate profile of the incorporated material. usda.gov
Lower concentrations of ITCs in the soil, including AITC, can be sufficient to control many pests and soil-borne diseases. mdpi.com
Volatile compounds released from biofumigation crops have been shown to suppress fungal pathogens such as Fusarium oxysporum, Rhizoctonia solani, Phytophthora nicotianae, and Verticillium dahliae. mdpi.com
AITC and other isothiocyanates have strong fungicidal activity against pathogens like Rhizoctonia solani, Sclerotium rolfsii, Sclerotinia sclerotiorum, Pythium aphanidermatum, and Phytophthora capsici, reducing mycelial growth and the survival of spores. tandfonline.com
Greenhouse trials have shown that amending growth media with ground Brassica seed pomace and Pseudomonas boreopolis (which degrades sinigrin) was effective in controlling damping-off of watermelon caused by Pythium sp., leading to increased production of healthy seedlings. tandfonline.com
Biofumigation with Brassica juncea and Raphanus sativus has demonstrated a significant role in managing field populations of potato cyst nematodes (Globodera pallida), with glucosinolate concentrations correlating positively with nematode mortality. nih.gov
Advanced Analytical Methodologies for Sinigrin Research
Extraction and Purification Techniques
Effective extraction and purification are the initial critical steps in sinigrin analysis. These processes aim to isolate sinigrin from the plant matrix while minimizing degradation.
Solvent-Based Extraction Optimization
Solvent extraction is a widely used method for isolating sinigrin from plant materials. Optimization of solvent composition, temperature, and extraction time is essential to maximize the yield and purity of sinigrin. Studies have compared various solvents for sinigrin extraction from Brassica juncea seeds, including boiling water, boiling 50% aqueous acetonitrile (B52724), 100% methanol (B129727), and 70% aqueous methanol at 70 °C. mdpi.comnih.gov Boiling 50% (v/v) aqueous acetonitrile has been reported as an efficient solvent for sinigrin extraction from mustard seeds, yielding higher amounts compared to water extraction. mdpi.comnih.gov Another study optimized ultrasonic-stimulated solvent extraction of sinigrin from Indian mustard seed powder, identifying 57% ethanol (B145695) at 81 °C for 60 minutes as optimal conditions, which increased the yield significantly compared to conventional methods. researchgate.netnjau.edu.cnnih.gov
Ion-Exchange Chromatography for Isolation
Ion-exchange chromatography is a valuable technique for the purification and isolation of sinigrin, particularly from crude plant extracts. Sinigrin, being a polar compound with a sulfate (B86663) group, can be effectively separated using anion-exchange resins. nih.govmdpi.com This method is based on the adsorption of ionized sinigrin molecules onto the resin matrix, followed by elution using a suitable solution, such as potassium sulfate or sodium chloride. mdpi.comcabidigitallibrary.org Ion-exchange chromatography on DEAE Sephadex A-50 has been successfully employed for purifying sinigrin extracts from Armoracia rusticana and Brassica nigra. cabidigitallibrary.org Optimization of the elution process, for instance, using a 0.3M K2SO4 solution, can lead to high purity levels of sinigrin. cabidigitallibrary.org Macroporous anion exchange resins have also been explored for the isolation and purification of sinigrin from defatted mustard seeds, demonstrating the effectiveness of this approach in increasing purity. mdpi.comresearchgate.net
Myrosinase Inactivation Strategies in Sample Preparation
Myrosinase, an enzyme present in Brassica plants, can hydrolyze sinigrin upon tissue damage. wikipedia.orgucanr.edu To prevent this degradation during sample preparation, it is crucial to inactivate myrosinase. Various methods are employed for this purpose. Heat treatment, such as boiling plant material, is a common strategy to denature the enzyme. ucanr.educabidigitallibrary.orgnih.gov For example, storing samples at 120°C for 10 minutes has been used to inactivate myrosinase in horseradish roots and mustard seeds. cabidigitallibrary.org Boiling water extraction also contributes to enzyme inactivation. mdpi.comnih.gov Another approach involves using hot methanol or aqueous methanol mixtures during extraction, as high temperatures and the presence of methanol can inhibit myrosinase activity. nih.govmdpi.com Microwave treatment has also been investigated as a rapid method for myrosinase inactivation by increasing tissue temperature. mdpi.com Freeze-drying is another technique used to stabilize plant material and minimize enzymatic activity before extraction. nih.govmdpi.com
Quantitative and Qualitative Analysis Methods
Once extracted and purified, sinigrin needs to be quantitatively measured and qualitatively identified. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Mass Spectrometry (MS) are the primary techniques used.
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
HPLC is a widely used technique for the quantitative and qualitative analysis of sinigrin due to its ability to separate and detect this compound in complex matrices. nih.govphytojournal.com Reversed-phase HPLC with a C18 column is commonly employed. nih.govnih.govphytojournal.com Sinigrin can be detected using UV or Photodiode Array (PDA) detectors, typically at a wavelength of 227 nm or 229 nm, where it exhibits strong absorption. nih.govnih.govphytojournal.combiochemjournal.com The identification of sinigrin is often based on comparing its retention time and UV absorption spectrum with those of a purified standard. nih.govphytojournal.combiochemjournal.com Quantification is achieved by using a standard curve prepared from known concentrations of sinigrin. nih.govphytojournal.combiochemjournal.com Different mobile phases have been used, including mixtures of methanol and phosphate (B84403) buffer, or acetonitrile and water. nih.govphytojournal.com
Mass Spectrometry (MS) and Tandem MS Approaches (LC-MS)
Mass Spectrometry, particularly when coupled with Liquid Chromatography (LC-MS), provides a powerful tool for the identification, structural elucidation, and quantification of sinigrin. dlsu.edu.phnih.govmdpi.com LC-MS allows for the separation of sinigrin by chromatography before it enters the mass spectrometer, which then measures the mass-to-charge ratio of the sinigrin molecule and its fragments. dlsu.edu.phnih.govmdpi.com Electrospray ionization (ESI) in negative ion mode is commonly used for analyzing glucosinolates like sinigrin. nih.govmdpi.com Tandem Mass Spectrometry (MS/MS) or Multiple Reaction Monitoring (MRM) provides higher selectivity and sensitivity by selecting specific precursor and fragment ions. nih.govmdpi.com For sinigrin, a common precursor ion observed is at m/z 358 ([M-H]-), and a characteristic fragment ion is at m/z 97 ([SO3H]-). mdpi.commassbank.eu LC-MS/MS methods have been developed and validated for the comprehensive analysis of sinigrin and other glucosinolates. nih.gov
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a relatively simple and cost-effective approach for the quantification of sinigrin, particularly for the determination of total glucosinolates where sinigrin is used as a standard. One common principle involves the alkaline hydrolysis of glucosinolates, which releases 1-thioglucose. This released 1-thioglucose then reacts with ferricyanide (B76249), resulting in a decrease in absorbance that can be measured spectrophotometrically. This decrease in absorbance is proportional to the concentration of glucosinolates present. mdpi.comsigmaaldrich.comwhiterose.ac.ukresearchgate.net
For instance, a validated spectrophotometric method for quantifying total glucosinolates in cruciferous vegetables utilizes this principle. After extraction and isolation of glucosinolates, alkaline hydrolysis is performed, and ferricyanide is added. The decrease in absorbance is measured at 420 nm. mdpi.comsigmaaldrich.comwhiterose.ac.ukresearchgate.net Sinigrin is frequently used as an internal standard in such methods, and the dose response has been shown to be linear with sinigrin concentration. mdpi.comsigmaaldrich.comwhiterose.ac.uk
Another spectrophotometric approach involves the direct measurement of sinigrin or its hydrolysis products at specific wavelengths. Sinigrin itself exhibits UV absorption, with a maximum absorption observed around 227 nm. mdpi.comresearchgate.net Spectrometric analysis of sinigrin and its desulfated form have shown absorption maxima at 228 nm and 225 nm, respectively. researchgate.net Assays that measure the release of glucose following enzymatic hydrolysis of sinigrin by myrosinase can also be monitored spectrophotometrically, for example, by coupling with enzymatic reactions that produce a chromophore measurable at wavelengths like 340 nm or by using glucose-specific detection methods. sigmaaldrich.comterresinovia.froup.com
Method Validation and Performance Parameters
Analytical method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. For sinigrin analysis, validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, accuracy, precision, recovery, and system suitability. mdpi.comresearchgate.netwikipedia.orgbiochemjournal.comakjournals.com These validation procedures are often performed in accordance with guidelines from regulatory bodies such as the International Conference on Harmonization (ICH). mdpi.combiochemjournal.comcenmed.com
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity establishes the proportional relationship between the analyte concentration and the analytical response over a defined range. For sinigrin analysis, linearity is typically assessed by analyzing a series of standard solutions at different concentrations and plotting the response (e.g., peak area in chromatography or absorbance in spectrophotometry) against the concentration. A good linearity is indicated by a high correlation coefficient (R²). Studies have reported good linearity for sinigrin analysis using HPLC methods over concentration ranges such as 50–800 µg/mL, with R² values greater than 0.99. mdpi.comresearchgate.netwikipedia.orgbiochemjournal.com Spectrophotometric methods using sinigrin as a standard for total glucosinolates have also demonstrated linear dose responses with R² values ≥ 0.99. mdpi.comsigmaaldrich.comwhiterose.ac.uk
The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. akjournals.comcenmed.com These parameters are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. cenmed.comresearchgate.net For sinigrin analysis, reported LOQ values can vary depending on the method and matrix. A spectrophotometric method for total glucosinolates using sinigrin as a standard reported a lower limit of quantification of 0.6 mg. mdpi.comsigmaaldrich.comwhiterose.ac.uk For HPLC methods, LOD and LOQ values are calculated according to guidelines such as those from ICH. mdpi.combiochemjournal.com
Specificity, Accuracy, and Precision Assessments
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix. nih.gov For chromatographic methods like HPLC, specificity is demonstrated by achieving well-separated peaks for sinigrin without interference from other compounds in the sample extract. mdpi.combiochemjournal.com
Accuracy refers to the closeness of agreement between the value obtained by the method and the true value. nih.gov Accuracy is often assessed by analyzing samples of known concentration or by spiking a matrix with a known amount of sinigrin and determining the recovery. akjournals.comresearchgate.netnih.gov Reported accuracy for sinigrin analysis using validated HPLC methods has been shown to be excellent, with average percent relative error (%RE) values close to zero. wikipedia.orgbiochemjournal.comacs.org
Precision describes the agreement among individual measurements of the same homogeneous sample under prescribed conditions. nih.gov Precision is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). akjournals.comresearchgate.netnih.gov It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (CV%). researchgate.netacs.orgphytojournal.com Validated methods for sinigrin analysis have shown good precision, with low %RSD values for both intra-day and inter-day variability. wikipedia.orgbiochemjournal.comresearchgate.netacs.org
Here is a summary of typical accuracy and precision data for sinigrin analysis based on research findings:
| Parameter | Intra-day Results (%) | Inter-day Results (%) | Source |
| Accuracy (%RE) | -1.37 | -1.29 | wikipedia.orgbiochemjournal.comacs.org |
| Precision (%RSD) | 1.43 | 0.94 | wikipedia.orgbiochemjournal.comacs.org |
Recovery and System Suitability Testing
Recovery assesses the efficiency of the analytical method in extracting and detecting the analyte from the sample matrix. It is determined by adding a known amount of the analyte to a sample matrix and measuring how much is recovered through the entire analytical procedure. akjournals.comresearchgate.netnih.gov Recovery rates for sinigrin have been reported, for example, a recovery of 107% was observed when sinigrin was used as an internal standard in a spectrophotometric method for total glucosinolates in watercress samples. mdpi.comsigmaaldrich.comwhiterose.ac.uk Another study on an HPTLC method reported sinigrin recoveries of 98.8% and 98.2% from Brassica juncea and Brassica nigra seeds, respectively, indicating good accuracy. researchgate.net For a quick assay measuring glucose release from sinigrin hydrolysis, a recovery rate of 90 ± 7% was reported when horseradish roots were spiked with sinigrin. oup.com
System suitability testing is an integral part of many analytical methods, particularly chromatographic ones, performed before or during the analysis of samples to ensure that the chromatographic system is functioning correctly and is capable of producing reproducible results. mdpi.comresearchgate.netwikipedia.orgbiochemjournal.com This involves evaluating parameters such as retention time, peak area, theoretical plates, and peak asymmetry for a standard solution. mdpi.comresearchgate.net Acceptable values for these parameters confirm the appropriate performance of the HPLC system for sinigrin analysis. mdpi.comresearchgate.netbiochemjournal.com
Development of Standardized Reference Materials
Standardized reference materials (SRMs) are essential for ensuring the accuracy and comparability of analytical results across different laboratories and studies. SRMs are materials with well-established property values, used to calibrate equipment, validate methods, and ensure the quality of measurements. While the search results did not detail the development of a specific sinigrin SRM by a major metrological institution, they highlight the use of sinigrin standards from commercial sources in analytical methods. mdpi.com
The availability and use of high-purity sinigrin standards are crucial for the accurate quantification of sinigrin in various matrices. These standards serve as reference points for calibration curves in methods like HPLC and spectrophotometry, allowing researchers to determine the concentration of sinigrin in their samples. mdpi.comacs.orgmdpi.com The use of well-characterized reference standards, such as those from reputable suppliers, is a fundamental aspect of method validation and quality control in sinigrin research. The concept of reference materials is broadly applied in analytical chemistry to ensure the traceability and reliability of measurements.
Research Trends and Future Directions in Sinigrin Studies
Elucidation of Undiscovered Metabolic and Degradation Pathways
Understanding the metabolic and degradation pathways of sinigrin is crucial for determining its bioactivity and fate in different systems, including plants, the human body, and the environment. While the primary degradation of sinigrin by the enzyme myrosinase into allyl isothiocyanate (AITC) is well-established, research continues to uncover alternative or less understood pathways and intermediate products. wikipedia.orgresearchgate.net
Studies utilizing in vitro dynamic large-intestinal models inoculated with human fecal microflora have demonstrated the microbial metabolism of sinigrin, showing its conversion to AITC. researchgate.netoup.com The extent of this conversion can vary significantly among individuals, suggesting the influence of specific gut microbiota composition on sinigrin metabolism. oup.commdpi.com For instance, Bacteroides thetaiotaomicron, a human gut bacterium, has been shown to hydrolyze sinigrin into AITC in gnotobiotic rats. oup.commdpi.com However, these studies also indicate that a significant portion of degraded sinigrin may lead to the formation of other, yet unknown, metabolites. oup.comnih.gov
Furthermore, thermal processing of Brassica vegetables can induce the degradation of glucosinolates like sinigrin through mechanisms independent of myrosinase. acs.org Research into thermally induced degradation has identified nitriles and isothiocyanates as breakdown products, with hydrolysis appearing to be an initial step under aqueous conditions. acs.org Under dry conditions, desulfo-sinigrin has been identified as a primary intermediary thermal breakdown product. acs.org The presence of factors like iron ions and plant matrix can also influence the thermal stability of sinigrin and favor the formation of nitriles. acs.org
Future research in this area will likely focus on using advanced analytical techniques to identify and characterize these undiscovered metabolites and degradation products. Understanding these alternative pathways is essential for a complete picture of sinigrin's fate and its ultimate biological effects. Studies are also needed to clarify if the low yield of ITCs from high glucosinolate degradation observed in some studies is due to further metabolism of ITCs or conversion of glucosinolates to alternative endpoints. nih.gov
Comprehensive Understanding of Molecular Mechanisms in Biological Systems
Investigating the molecular mechanisms through which sinigrin and its breakdown products exert their biological effects is a key area of research. Studies have revealed various potential mechanisms, particularly concerning its anti-inflammatory and potential anti-cancer activities. mdpi.comcenmed.comnih.govresearchgate.net
Sinigrin has been shown to influence cellular signaling pathways. For example, it has been reported to suppress adipocyte differentiation through the ERK signaling pathway. spandidos-publications.com Furthermore, sinigrin may exert anti-atherogenic effects by disrupting NF-κB and MAPK pathways. spandidos-publications.com Research indicates that sinigrin can significantly inhibit inflammatory responses by suppressing the NF-κB/MAPK pathway or the activation of the NLRP3 inflammasome in macrophages. spandidos-publications.comresearchgate.net
While in vitro and animal studies provide valuable mechanistic insights, translating these findings to human health outcomes remains a challenge. mdpi.com Future research needs to further explore the intricate molecular interactions of sinigrin and its metabolites within various biological systems and at the cellular level to fully elucidate their mechanisms of action.
Genetic Engineering for Enhanced Sinigrin Accumulation in Crops
Increasing the concentration of beneficial compounds like sinigrin in crops through genetic engineering and biotechnology is a significant research trend aimed at enhancing the nutritional value and health-promoting properties of Brassica vegetables. researchgate.netmaxapress.com
Traditional breeding methods have been used to modify glucosinolate content in Brassica crops. frontiersin.org More recently, molecular biology techniques, such as RNA interference (RNAi) and gene editing technologies like CRISPR/Cas9, are being explored to target specific genes involved in glucosinolate biosynthesis and accumulation. frontiersin.orgresearchgate.net For instance, silencing the GSL-ALK gene using RNAi has been shown to enrich Brassica napus seeds in glucoraphanin, another glucosinolate. frontiersin.org Similar approaches could potentially be applied to enhance sinigrin levels.
The accumulation and profile of glucosinolates are influenced by genotype as well as environmental and developmental factors. frontiersin.org Research is ongoing to identify and manipulate the genes responsible for sinigrin biosynthesis, transport, and catabolism to optimize its concentration in different plant organs and under various growing conditions. maxapress.comfrontiersin.org Exogenous application of elicitors like abscisic acid (ABA) and salicylic (B10762653) acid (SA) has also been shown to increase sinigrin content and upregulate genes involved in glucosinolate synthesis in some plants. tubitak.gov.tr
Future directions involve utilizing advanced genetic engineering techniques to develop crop varieties with consistently high levels of sinigrin, potentially tailored for specific dietary or industrial applications. This includes understanding the complex genetic networks regulating glucosinolate metabolism.
Development of Novel Sinigrin-Based Biopesticides and Agricultural Interventions
Sinigrin and its hydrolysis product, AITC, are known to have biofumigation properties and exhibit antibacterial and antifungal activities, suggesting their potential as natural pesticides. plantaanalytica.comnih.govresearchgate.net Research is exploring the development of sinigrin-based biopesticides and other agricultural interventions as environmentally friendly alternatives to synthetic chemicals. cenmed.commaxapress.com
Biopesticides derived from natural sources are gaining attention due to concerns about the environmental and health impacts of synthetic pesticides. cgiar.orgnih.govnih.gov Sinigrin's degradation products, particularly AITC, are known to be active against various pests and pathogens. researchgate.netfrontiersin.org
Future research in this area focuses on formulating stable and effective sinigrin-based biopesticides. This includes investigating optimal concentrations, delivery methods, and the spectrum of activity against different agricultural pests and diseases. The goal is to develop sustainable agricultural practices that utilize the natural defense mechanisms of plants containing sinigrin.
Exploration of Sinigrin's Role in Plant Stress Responses
Sinigrin is a secondary metabolite in Brassicaceae plants and plays a role in their defense mechanisms against herbivores and pathogens. researchgate.netfrontiersin.orgnih.gov Research is increasingly focusing on the broader role of sinigrin in plant responses to various abiotic stresses, such as salt and water stress.
Studies have indicated that aliphatic glucosinolates, including sinigrin, can play a role in plant adaptation to salt stress. researchgate.net Exogenous application of sinigrin has been shown to regulate water transport in Brassica oleracea under salt stress, increasing hydraulic conductance and water permeability, and raising the concentration of aquaporins. frontiersin.orgresearchgate.net This suggests an involvement of sinigrin in osmotic adjustment and water balance under stressful conditions. researchgate.net
The concentration and profile of glucosinolates in plants can be affected by abiotic stress factors like drought and salinity, often leading to an increase in their concentration in stressed plants. mdpi.com However, the specific effects can be species-specific and depend on the type of stress. researchgate.netmdpi.com
Future research aims to fully understand how sinigrin biosynthesis and accumulation are modulated under different stress conditions and how sinigrin contributes to plant resilience. This knowledge could be used to develop crops with enhanced tolerance to environmental challenges.
Advanced Bioavailability and Metabolic Fate Studies in Animal Models
Understanding the bioavailability and metabolic fate of sinigrin in animal models is crucial for assessing its potential health effects and optimizing its delivery and efficacy. While some studies have investigated the metabolism of sinigrin in rats, there is a need for more comprehensive research. oup.comnih.gov
Studies in gnotobiotic rats have shown that sinigrin can be microbially degraded in the large intestine, leading to the formation of AITC. oup.comnih.gov However, the conversion rate can vary. oup.com Research in rats has also explored the impact of sinigrin and AITC administration on metabolic parameters, indicating a multidirectional effect on carbohydrate and lipid metabolism depending on the dose and duration of exposure. nih.gov
Challenges in studying the bioavailability of glucosinolates and their metabolites include inter-individual variation in absorption and excretion of ITCs, which may be influenced by the gut microbiome. nih.govresearchgate.net The unstable nature of ITCs, which can spontaneously degrade or react with other compounds, also complicates the assessment of conversion rate and yield. nih.gov
Future research will likely employ more advanced techniques to track sinigrin and its metabolites in animal models, providing detailed pharmacokinetic and pharmacodynamic data. This includes investigating the role of the gut microbiome in sinigrin metabolism and the impact of different food matrices and processing methods on its bioavailability. mdpi.comnih.gov
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The application of integrated omics technologies, such as metabolomics, proteomics, and transcriptomics, is a rapidly growing area in sinigrin research. mdpi.combmbreports.orgfrontiersin.org These technologies provide a comprehensive view of the molecular changes occurring in biological systems in response to sinigrin. nih.gov
Metabolomics allows for the global analysis of metabolites, providing insights into the biochemical pathways affected by sinigrin. nih.gov Proteomics focuses on the study of proteins, which are the functional molecules in cells, helping to understand how sinigrin influences protein expression and activity. mdpi.com Transcriptomics analyzes gene expression levels, revealing how sinigrin affects the transcription of genes. mdpi.com
Integrating data from these different omics levels can provide a more holistic understanding of the complex biological effects of sinigrin, identifying potential biomarkers and elucidating intricate molecular networks. mdpi.combmbreports.orgnih.govunimi.it For example, integrated omics approaches have been used in medicinal plant research to identify genes, metabolites, and enzymes involved in the biosynthesis of active compounds. frontiersin.org
Q & A
Q. What validated analytical methods are recommended for quantifying sinigrin in plant matrices?
High-performance liquid chromatography (HPLC) is the gold standard for sinigrin quantification, particularly in mustard seeds. Key steps include:
- Sample preparation : Defatting seeds with hexane, followed by methanol extraction to isolate glucosinolates .
- Calibration : Constructing calibration curves using sinigrin standards (e.g., 0.1–5.0 mg/mL) to ensure linearity and reproducibility .
- Validation : Assessing recovery rates (≥85%) and precision (RSD ≤5%) using spiked samples .
Q. How can researchers ensure reproducibility in sinigrin extraction protocols?
- Standardized protocols : Document solvent ratios (e.g., 70% methanol), extraction times (e.g., 20 min at 80°C), and centrifugation speeds .
- Batch controls : Include replicates and internal standards (e.g., glucotropaeolin) to monitor extraction efficiency .
- Metadata reporting : Publish raw chromatograms and instrument parameters (e.g., column type, flow rate) to enable replication .
Q. What are the primary challenges in isolating sinigrin from complex plant matrices?
- Matrix interference : Co-extraction of phenolics and lipids can obstruct HPLC peaks. Pre-treatment with polyvinylpolypyrrolidone (PVPP) or solid-phase extraction (SPE) is advised .
- Degradation risks : Sinigrin hydrolyzes rapidly at high temperatures; cold extraction (<40°C) preserves stability .
Advanced Research Questions
Q. How can contradictions in sinigrin’s bioactivity across studies be resolved?
- Dose-response analysis : Use in vitro (e.g., IC50 for enzyme inhibition) and in vivo (e.g., mg/kg body weight in rodent models) standardization .
- Contextual variables : Account for differences in cell lines (e.g., HEK-293 vs. primary renal cells) or model systems (e.g., spontaneous hypertensive rats vs. Ang II-induced models) .
- Metabolite profiling : Quantify active derivatives (e.g., allyl isothiocyanate) to correlate bioactivity with specific compounds .
Q. What experimental designs are optimal for assessing sinigrin’s nephroprotective effects in vivo?
- Model selection : Ang II-induced hypertensive rats mimic human renal dysfunction, with endpoints like blood urea nitrogen (BUN) and urinary protein levels .
- Dosage optimization : Test sinigrin at 10–50 mg/kg/day, with staggered dosing to identify therapeutic thresholds .
- Mechanistic validation : Use Western blotting to measure fibrosis markers (collagen I/IV, fibronectin) and NF-κB pathway proteins (p65, IκBα phosphorylation) .
Q. How should cytotoxicity risks be addressed when studying sinigrin derivatives for antiviral applications?
- Dual assays : Pair 3CLPro inhibition assays (e.g., fluorescence resonance energy transfer) with cell viability tests (e.g., MTT) to establish selectivity indices .
- Derivative engineering : Modify allyl isothiocyanate’s functional groups to reduce toxicity while retaining protease-binding affinity .
- *In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between sinigrin derivatives and viral targets .
Methodological Rigor and Data Interpretation
Q. What statistical approaches are critical for analyzing sinigrin’s dose-dependent effects?
- ANOVA with post hoc tests : Apply Tukey’s test for multi-group comparisons (e.g., control vs. low/high-dose sinigrin) .
- Power analysis : Pre-determine sample sizes (n ≥6/group) to detect ≥20% effect sizes with 80% power .
Q. How can researchers validate sinigrin’s molecular targets in signaling pathways?
- Knockout/knockdown models : Use CRISPR-Cas9 or siRNA to silence NF-κB or ERK and observe rescue effects .
- Co-immunoprecipitation (Co-IP) : Confirm direct binding between sinigrin metabolites and pathway proteins (e.g., p65 subunit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
